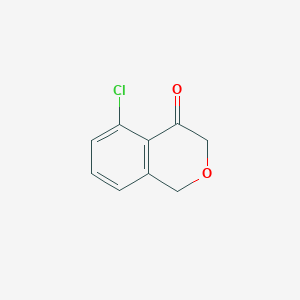

5-Cloro-4-isocromanona

Descripción general

Descripción

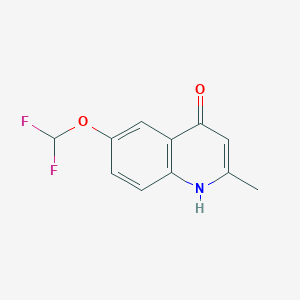

5-Chloro-4-isochromanone is a synthetic compound that has been of interest to pharmaceutical and chemical industries due to its unique properties. It has a molecular formula of C9H7ClO2 and a molecular weight of 182.60368 .

Synthesis Analysis

The synthesis of isochromanone, the core structure of many active natural products, is generally achieved by metal catalysis that needs specifically functionalized substrates or harsh conditions . An oxidative [4 + 2] cyclization of pyrocatechuic acid with various substituted styrenes has been disclosed . This method uses the cell lysate of multicopper oxidase (MCO) Mnx, previously known for manganese biomineralization in nature .Molecular Structure Analysis

The molecular structure of 5-Chloro-4-isochromanone is based on the chroman-4-one framework, a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis

The synthesis of isochromanone involves various chemical reactions. For instance, an oxidative [4 + 2] cyclization of pyrocatechuic acid with various substituted styrenes has been used . This method uses the cell lysate of multicopper oxidase (MCO) Mnx .Physical and Chemical Properties Analysis

5-Chloro-4-isochromanone has a molecular formula of C9H7ClO2 and a molecular weight of 182.60368 . More detailed physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved papers.Aplicaciones Científicas De Investigación

Síntesis de Ingredientes Farmacéuticos Activos (APIs)

5-Cloro-4-isocromanona es un intermedio valioso en la síntesis de varios APIs. Su estructura es fundamental para crear compuestos con actividades biológicas y farmacéuticas significativas . La capacidad del compuesto para someterse a diversas reacciones químicas lo convierte en un bloque de construcción esencial para la química medicinal, contribuyendo al desarrollo de nuevos medicamentos.

Productos Químicos Agrícolas

En la agricultura, los derivados de this compound pueden servir como precursores para la síntesis de agroquímicos. Si bien no se citan aplicaciones específicas en este dominio, la relevancia estructural de los compuestos isocromanona sugiere una posible utilidad en la creación de fungicidas, herbicidas e insecticidas .

Aplicaciones Industriales

Las aplicaciones industriales de this compound incluyen su papel como intermedio en la producción de tintes, pigmentos y otros aditivos químicos. Es particularmente útil en procesos que requieren un compuesto capaz de sufrir una ciclización oxidativa, que es un paso crítico en la síntesis de moléculas orgánicas complejas .

Estudios de Impacto Ambiental

This compound y sus derivados pueden evaluarse por su impacto ambiental, especialmente cuando se utilizan en procesos industriales a gran escala. Los estudios pueden centrarse en la biodegradabilidad, toxicidad y efectos a largo plazo del compuesto en los ecosistemas .

Investigación Biotecnológica

En biotecnología, this compound se puede utilizar en reacciones mediadas por enzimas, como las catalizadas por oxidasas multicobre. Estas reacciones son cruciales para desarrollar métodos de síntesis respetuosos con el medio ambiente .

Ciencia de Materiales

La investigación en ciencia de materiales puede explorar el uso de this compound en la creación de nuevos materiales con propiedades únicas. Su incorporación en polímeros o recubrimientos podría mejorar la durabilidad del material o conferir resistencia química adicional .

Química Medicinal

This compound es fundamental en la química medicinal para crear compuestos heterocíclicos que exhiben una amplia gama de actividades biológicas. Estas actividades incluyen propiedades antimicrobianas, antifúngicas y anticancerígenas, lo que convierte al compuesto en una piedra angular para nuevos agentes terapéuticos .

Desarrollo de Metodología Sintética

La versatilidad del compuesto también se extiende al desarrollo de nuevas metodologías sintéticas. Los investigadores pueden explorar nuevas vías para crear derivados de isocromanona, lo que podría conducir a técnicas de producción más eficientes y sostenibles .

Mecanismo De Acción

Target of Action

Isochromanones are the core structure of many active natural products . .

Mode of Action

Isochromanones in general are synthesized via various chemical reactions .

Biochemical Pathways

Isochromanones are synthesized via oxidative [4 + 2] cyclization of pyrocatechuic acid with various substituted styrenes

Análisis Bioquímico

Biochemical Properties

5-Chloro-4-isochromanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with multicopper oxidase (MCO) enzymes, which are involved in oxidative reactions . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to catalytic reactions that produce specific biochemical outcomes.

Cellular Effects

The effects of 5-Chloro-4-isochromanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Chloro-4-isochromanone can affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it has been observed to alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 5-Chloro-4-isochromanone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been reported to inhibit certain oxidase enzymes, thereby affecting the oxidative stress response in cells . These interactions often lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Chloro-4-isochromanone over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to 5-Chloro-4-isochromanone in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism over time.

Dosage Effects in Animal Models

The effects of 5-Chloro-4-isochromanone vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate metabolic pathways effectively. At high doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been noted, where specific dosages lead to significant changes in cellular functions and metabolic pathways.

Metabolic Pathways

5-Chloro-4-isochromanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of enzymes involved in oxidative metabolism, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Chloro-4-isochromanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Chloro-4-isochromanone is critical for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localizations can affect its interactions with biomolecules and its overall biochemical activity within the cell.

Propiedades

IUPAC Name |

5-chloro-1H-isochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDMHPZMRHVRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)CO1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

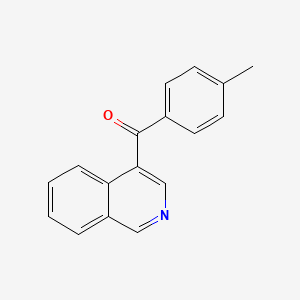

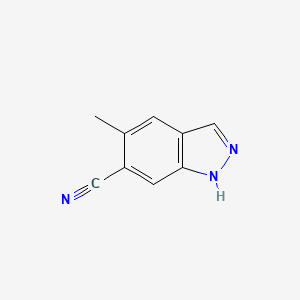

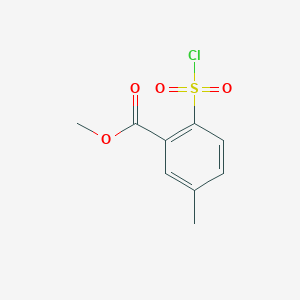

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)